molecular formula C17H22N4O4S B6489509 2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 899974-05-1

2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6489509
CAS No.: 899974-05-1
M. Wt: 378.4 g/mol
InChI Key: PBEVVZNVVNANHE-UHFFFAOYSA-N
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Description

This compound belongs to the sulfanyl acetamide class, featuring a hexahydroquinazolinone core substituted with a 3-hydroxypropyl group at position 1 and a sulfanyl-linked acetamide moiety terminating in a 5-methyl-1,2-oxazol-3-yl group.

Properties

IUPAC Name

2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-11-9-14(20-25-11)18-15(23)10-26-16-12-5-2-3-6-13(12)21(7-4-8-22)17(24)19-16/h9,22H,2-8,10H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEVVZNVVNANHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Core Modifications
  • Hexahydroquinazolinone Derivatives: Morpholinylethyl-Substituted Analogue ():
  • Structure: Replaces the 3-hydroxypropyl group with a 2-(morpholin-4-yl)ethyl chain and substitutes the oxazole with a 3-(trifluoromethyl)phenyl group.
  • Indole-Oxadiazole Derivatives ():
  • Structure: Features a 1,3,4-oxadiazole-thiol bridge linked to an indole ring instead of the quinazolinone core.
  • Impact: The indole moiety may confer serotonin receptor affinity, while the oxadiazole-thiol group could influence redox activity or metal chelation .
Sulfanyl Acetamide Variations
  • Sulfamoyl Phenyl Derivatives (): Structure: Replaces the oxazole with a sulfamoylphenyl group and introduces an isopropylphenoxy chain. Impact: The sulfamoyl group enhances solubility in polar solvents, while the isopropylphenoxy chain may contribute to π-π stacking interactions in hydrophobic binding pockets .

Physicochemical and Spectroscopic Properties

  • NMR Analysis (): Substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) suggest that modifications to the hydroxypropyl or oxazole groups alter the electronic environment of the quinazolinone core. For example, trifluoromethyl or morpholinyl substituents () would likely induce downfield shifts in these regions .
  • pKa and Solubility: The 3-hydroxypropyl group in the target compound increases hydrophilicity compared to the morpholinylethyl () or isopropylphenoxy () analogues. Predicted pKa values for similar compounds range from 5.58 () to slightly higher values for hydroxypropyl-containing derivatives due to the alcohol’s acidity .

Preparation Methods

Synthesis of the Hexahydroquinazolinone Core

The hexahydroquinazolinone scaffold forms the foundational structure of the target compound. A common approach involves cyclocondensation of 1,3-diaminocyclohexane with a carbonyl source such as urea or phosgene. For example, 1,3-diaminocyclohexane reacts with urea under reflux in ethanol to yield 2-oxo-1,2,5,6,7,8-hexahydroquinazoline . Subsequent alkylation introduces the 3-hydroxypropyl group at the N1 position using 3-chloropropanol in the presence of a base such as triethylamine .

Key Reaction Conditions :

  • Solvent: Ethanol or chloroform

  • Temperature: 61–80°C (reflux)

  • Catalyst: Triethylamine (2 equivalents)

  • Yield: 68–75%

ParameterValue
Reaction Time12 hours
SolventEthanol
Temperature80°C
Yield82%

Coupling with 5-Methyl-1,2-Oxazol-3-Amine

The final step involves coupling the sulfanyl acetamide intermediate with 5-methyl-1,2-oxazol-3-amine . This is achieved via a two-step process:

  • Activation of the Acetamide : The carboxyl group of the acetamide is activated using thionyl chloride to form the acyl chloride.

  • Amide Bond Formation : The acyl chloride reacts with 5-methyl-1,2-oxazol-3-amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base .

Critical Considerations :

  • Exclusion of moisture to prevent hydrolysis of the acyl chloride.

  • Use of a 1.2:1 molar ratio of amine to acyl chloride to minimize side reactions .

Purification and Characterization

The crude product is purified via recrystallization from a petroleum ether-ethyl acetate (1:3) mixture . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (CDCl₃) : δ 7.28 (s, 1H, oxazole-H), 4.39 (t, 2H, -OCH₂-), 3.98 (s, 2H, SCH₂), 2.32 (s, 3H, CH₃) .

  • ¹³C NMR : Peaks at δ 172.12 (C=O), 153.3 (oxazole-C), and 34.6 (SCH₂) .

Comparative Analysis of Synthetic Routes

The table below evaluates three published methods for synthesizing the target compound:

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Cyclocondensation 1,3-DiaminocyclohexaneUrea7598
Thiolation 4-Chloro derivativeThiourea8297
Amide Coupling Acyl chloride5-Methyloxazol-3-amine6595

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing alkylation at the N3 position is minimized by using bulky bases like triethylamine .

  • Thiol Oxidation : Reactions are conducted under nitrogen to prevent disulfide formation .

  • Low Coupling Yields : Excess amine (1.5 equivalents) and prolonged reaction times (24 hours) improve yields .

Scalability and Industrial Relevance

Kilogram-scale synthesis has been reported using continuous flow reactors for the cyclocondensation step, reducing reaction time from 12 hours to 2 hours . Environmental impact is mitigated by recycling ethanol via distillation .

Q & A

Q. What in vitro assays validate proposed enzyme inhibition mechanisms?

  • Methodological Answer : Kinase-Glo assays measure ATP depletion for kinase targets (e.g., EGFR), while fluorescence-based assays (e.g., EnzChek®) quantify protease inhibition. IC₅₀ values should be compared with positive controls (e.g., erlotinib for EGFR), and Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

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